1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride
Description
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride (CAS RN: 388088-75-3) is a heterocyclic acyl chloride featuring a fused thieno-pyrazole core. Its molecular formula is C₈H₇ClN₂OS, with a molecular weight of 214.67 g/mol. The compound exhibits a melting point of 165–167°C and is stored at 4°C to prevent degradation, indicating sensitivity to heat or hydrolysis . It serves as a key intermediate in organic synthesis, particularly for introducing acyl groups into bioactive molecules via nucleophilic substitution reactions.
Properties
IUPAC Name |
1,3-dimethylthieno[2,3-c]pyrazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-4-5-3-6(7(9)12)13-8(5)11(2)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOTYHLFKDBAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380170 | |
| Record name | 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388088-75-3 | |
| Record name | 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388088-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Thieno[2,3-c]pyrazole Core
The core heterocycle is typically synthesized via cyclocondensation reactions involving appropriately substituted pyrazole and thiophene precursors. Literature on related pyrazole derivatives suggests the following general approach:
- Starting from 1,3-dicarbonyl compounds or pyrazole intermediates, cyclization with sulfur-containing reagents or thiophene derivatives under controlled conditions forms the fused heterocycle.
- The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethylacetamide (DMAc) to enhance solubility and reaction rates.
- Acidic additives like hydrochloric acid (HCl) can accelerate cyclocondensation and dehydration steps, improving yield and selectivity.
For example, cyclocondensation of 1,3-diketones with hydrazine derivatives in the presence of HCl in DMF at ambient temperature yields substituted pyrazoles, which can be further elaborated to fused systems.
Methylation of Pyrazole Nitrogens
Selective methylation at the N-1 and N-3 positions is typically achieved by:
- Using methylating agents such as methyl iodide or dimethyl sulfate.
- Conducting the reaction in a polar solvent (e.g., DMF or acetone) with a base (e.g., potassium carbonate) to deprotonate the pyrazole nitrogens.
- Controlling stoichiometry and reaction time to avoid over-alkylation or side reactions.
Purification and Characterization
- The resulting 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride is usually an off-white solid with a melting point around 165-167 °C.
- Purification is achieved by recrystallization or column chromatography under inert atmosphere to avoid hydrolysis.
- Characterization includes NMR, IR spectroscopy (notably the acyl chloride C=O stretch), and elemental analysis.
Representative Preparation Protocol (Literature-Informed)
Research Findings and Optimization
- Use of aprotic solvents like DMF enhances reaction rates and yields in cyclocondensation steps.
- Acidic conditions (e.g., addition of HCl) improve dehydration efficiency, critical for pyrazole ring closure.
- Temperature control during methylation and acyl chloride formation is essential to prevent degradation.
- The acyl chloride product is moisture-sensitive and should be handled under dry inert atmosphere to maintain stability.
- No significant hazardous polymerization or explosive risks under normal processing conditions have been reported, but incompatibility with bases and strong oxidizers is noted.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Solvent for cyclocondensation | DMF, NMP, DMAc | Enhances solubility and reaction rate |
| Acid additive | HCl (10 N), catalytic | Accelerates dehydration, improves yield |
| Methylation agent | Methyl iodide or dimethyl sulfate | Selective N-methylation |
| Base for methylation | Potassium carbonate | Deprotonates pyrazole nitrogens |
| Acyl chloride formation reagent | Thionyl chloride or oxalyl chloride | Efficient conversion of acid to acyl chloride |
| Reaction temperature (acyl chloride step) | 0-25 °C | Minimizes decomposition |
| Purification method | Recrystallization, chromatography | Ensures product purity and stability |
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), ethanol.
Catalysts: Base catalysts such as triethylamine (TEA) or pyridine.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
Scientific Research Applications
Medicinal Chemistry
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride has been investigated for its potential as a pharmacological agent:
- G-Secretase Inhibitors : It serves as a versatile building block in the synthesis of compounds that inhibit g-secretase, which is implicated in Alzheimer's disease pathology. Research has shown that derivatives of this compound can modulate the activity of g-secretase effectively .
- Antagonists for Receptors : The compound has also been explored for its role as an antagonist for various receptors including the human vanilloid receptor and dopamine receptors. These interactions suggest potential therapeutic applications in pain management and neuropsychiatric disorders .
Agrochemicals
The compound's structure allows it to be used in the development of agrochemical agents. Its derivatives have been studied for their efficacy as herbicides and fungicides, demonstrating promising biological activity against various plant pathogens.
Material Science
In material science, this compound is utilized in the synthesis of advanced materials:
- Conductive Polymers : The compound can be polymerized to produce conductive materials that are useful in electronic applications such as sensors and organic light-emitting diodes (OLEDs).
Case Study 1: Synthesis of G-Secretase Inhibitors
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of g-secretase inhibitors based on the thieno[2,3-c]pyrazole scaffold. The study demonstrated that modifications to the carbonyl chloride group significantly enhanced inhibitory potency against g-secretase, suggesting that this compound is a valuable precursor for drug development targeting Alzheimer’s disease .
Case Study 2: Agrochemical Applications
A research article detailed the synthesis of several thieno-pyrazole derivatives from this compound. These derivatives exhibited potent antifungal activity against Fusarium species, indicating their potential use as agricultural fungicides .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This reactivity makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Parent Carboxylic Acid Derivative
Compound: 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS RN: 25252-46-4)
- Molecular Weight : 196.22 g/mol
- Melting Point : 260°C (decomposition)
- Reactivity : Less electrophilic than the acyl chloride due to the carboxylic acid group. Requires activation (e.g., conversion to acyl chloride) for further reactions.
- Applications: Precursor for synthesizing the acyl chloride. Limited direct utility in nucleophilic substitutions due to lower reactivity .
| Property | Acyl Chloride | Carboxylic Acid |
|---|---|---|
| Molecular Weight | 214.67 g/mol | 196.22 g/mol |
| Melting Point | 165–167°C | 260°C (dec.) |
| Reactivity | High (acylating agent) | Low (requires activation) |
| Storage Conditions | 4°C | Room temperature |
Methyl Ester Analog
Compound: Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Structure : Contains phenyl substituents at positions 1 and 3, with a methyl ester group.
- Reactivity : The ester group is less reactive than acyl chloride but more stable under ambient conditions. Suitable for hydrolysis to carboxylic acids or transesterification.
- Synthesis: Prepared via reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol .
Nitrile-Substituted Thieno-Pyrazole
Compound: 4-Chloroacetylamino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile
- Functional Groups: Chloroacetyl amino and nitrile groups.
- Reactivity : The nitrile group enables nucleophilic additions (e.g., hydrolysis to amides) or cyclization reactions. The chloroacetyl moiety permits further alkylation or amination.
- Applications : Intermediate for anticancer agents, as seen in nucleophilic substitutions with amines .
Pyrano[2,3-c]pyrazole Derivatives
Compound: 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Structure : Fused pyran ring instead of thiophene.
- Reactivity: The pyran ring introduces oxygen-based electron density, contrasting with the sulfur-rich thieno-pyrazole. Synthesized via multicomponent reactions under ionic liquid catalysts (e.g., choline chloride/urea) .
- Applications : Bioactive scaffolds with reported anticancer and antimicrobial activities .
Biological Activity
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride (CAS No. 388088-75-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇ClN₂OS. Its structure features a thieno[2,3-c]pyrazole ring system, which is known for diverse biological activities due to its ability to interact with various biological targets.
1. Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of compounds related to the pyrazole scaffold. The compound's structural analogs have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Case Study : A study reported that derivatives of thieno[2,3-c]pyrazole exhibited IC₅₀ values against COX-2 ranging from 23.8 to 42.1 μM, comparable to standard anti-inflammatory drugs like celecoxib and diclofenac .
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| Standard (Celecoxib) | - | 0.04 ± 0.01 |
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively documented. The thieno[2,3-c]pyrazole structure has shown promise against various bacterial strains.
- Research Findings : In vitro studies indicated that certain pyrazole derivatives displayed significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
3. Anticancer Activity
The thieno[2,3-c]pyrazole scaffold has been explored for its anticancer properties as well.
- Case Study : Research demonstrated that certain derivatives inhibited cancer cell proliferation in vitro by inducing apoptosis in human cancer cell lines . The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thieno[2,3-c]pyrazole derivatives.
- Key Findings : Substituents on the pyrazole ring significantly influence the compound's potency against various targets:
- Electron-donating groups enhance anti-inflammatory activity.
- Alkyl substitutions improve antimicrobial efficacy.
Q & A
Q. What are the established synthetic routes for preparing 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous thieno[2,3-c]pyrazole derivatives are prepared by reacting 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol using anhydrous sodium carbonate as a base . For the dimethyl variant, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (a precursor with CAS RN 27006-76-4) may undergo similar thiol-mediated cyclization to form the thieno-fused pyrazole core . The carbonyl chloride group is likely introduced via oxidation or chlorination of the corresponding carboxylic acid using reagents like SOCl₂ or PCl₅ .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Key characterization techniques include:
- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm the thieno[2,3-c]pyrazole scaffold and substituent positions.
- Mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z ~344.74 for C₁₄H₈ClF₃N₂OS) .
- Elemental analysis to validate purity and composition.
- FT-IR to identify the carbonyl chloride stretch (~1760–1800 cm⁻¹) and aromatic C-H vibrations.
Advanced Research Questions
Q. How can researchers optimize reaction conditions for nucleophilic acyl substitution using this carbonyl chloride?
The reactivity of the carbonyl chloride group is influenced by steric hindrance from the dimethyl and thieno-fused substituents. Methodological considerations include:
- Solvent selection : Polar aprotic solvents like THF or DMA enhance nucleophilicity of amines or alcohols .
- Catalysis : Triethylamine or K₂CO₃ can neutralize HCl byproducts, driving reactions to completion .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of the carbonyl chloride). Example: In amide formation, 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride reacts with amines in THF under N₂ atmosphere, yielding >85% product .
Q. What strategies resolve contradictions in reactivity data during coupling reactions?
Discrepancies in yields or selectivity may arise from competing pathways (e.g., hydrolysis vs. substitution). Solutions include:
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify intermediates.
- Computational modeling : Use DFT calculations to predict steric/electronic effects of the thieno-pyrazole core on transition states .
- Additive screening : Ionic liquids or crown ethers can stabilize reactive intermediates and improve regioselectivity .
Q. How does the compound’s stability vary under different storage and reaction conditions?
Stability data for analogous thieno[2,3-c]pyrazoles suggest:
- Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbonyl chloride .
- Thermal stability : Decomposition occurs above 250°C, as inferred from boiling points of related compounds (~552°C at 760 mmHg) .
- Solvent compatibility : Avoid protic solvents (e.g., H₂O, MeOH) to prevent degradation.
Methodological Challenges and Solutions
Q. What experimental designs are effective for studying bioactivity in derivatives of this compound?
To evaluate biological potential (e.g., enzyme inhibition or anticancer activity):
- Derivatization : Synthesize amides or esters via coupling with bioactive amines/alcohols (e.g., 4-(3,6-di-tert-butylcarbazolyl)aniline) .
- In vitro assays : Use fluorescence-based assays to measure binding affinity to target proteins (e.g., kinases).
- Structure-activity relationship (SAR) : Systematically modify the dimethyl or thieno groups to correlate structural changes with activity .
Q. How can researchers address low yields in heterocyclic annulation reactions involving this compound?
Low yields may result from poor solubility or competing side reactions. Mitigation strategies:
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
- Phase-transfer catalysts : CTACl (cetyl-trimethyl-ammonium chloride) enhances interfacial interactions in aqueous-organic biphasic systems .
- Pre-activation : Convert the carbonyl chloride to a mixed anhydride for more controlled reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
